molecular formula C14H21NOS B374831 3-[(dimethylamino)methyl]-4-phenyltetrahydro-2H-thiopyran-4-ol

3-[(dimethylamino)methyl]-4-phenyltetrahydro-2H-thiopyran-4-ol

Cat. No.: B374831
M. Wt: 251.39g/mol
InChI Key: HZTKLYGFXYAAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(dimethylamino)methyl]-4-phenyltetrahydro-2H-thiopyran-4-ol is an organic compound that features a thian-4-ol core structure with a dimethylamino methyl group and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dimethylamino)methyl]-4-phenyltetrahydro-2H-thiopyran-4-ol typically involves the reaction of a thian-4-ol derivative with a dimethylamino methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(dimethylamino)methyl]-4-phenyltetrahydro-2H-thiopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted thian-4-ol derivatives depending on the reagents used.

Scientific Research Applications

3-[(dimethylamino)methyl]-4-phenyltetrahydro-2H-thiopyran-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-4-phenyltetrahydro-2H-thiopyran-4-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The phenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-[(Dimethylamino)methyl]-4-phenylthian-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3-[(Dimethylamino)methyl]-4-phenylthian-4-thiol: Contains a thiol group instead of a hydroxyl group.

    3-[(Dimethylamino)methyl]-4-phenylthian-4-amine: Features an amine group instead of a hydroxyl group.

Uniqueness

3-[(dimethylamino)methyl]-4-phenyltetrahydro-2H-thiopyran-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H21NOS

Molecular Weight

251.39g/mol

IUPAC Name

3-[(dimethylamino)methyl]-4-phenylthian-4-ol

InChI

InChI=1S/C14H21NOS/c1-15(2)10-13-11-17-9-8-14(13,16)12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3

InChI Key

HZTKLYGFXYAAIP-UHFFFAOYSA-N

SMILES

CN(C)CC1CSCCC1(C2=CC=CC=C2)O

Canonical SMILES

CN(C)CC1CSCCC1(C2=CC=CC=C2)O

Origin of Product

United States

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